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Repotrectinib Drug Interaction Management

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Repotrectinib

CAS No.: 1802220-02-5

Cat. No.: S541804

Repotrectinib is involved in numerous clinically significant drug interactions. The table below categorizes

the major types and provides management recommendations [1] [2].

| Interaction Type | Mechanism | Clinical Effect | Management Recommendation | | :--- | :--- | == | 1= | |
Strong CYP3A4 Inhibitors (e.g., Itraconazole, Clarithromycin) | Inhibition of repetrectinib metabolism
[1]. | Increased repotrectinib exposure (AUC increased 5.9-fold with itraconazole) [1]. | Awvoid
concomitant use. If short-term use is unavoidable, monitor closely for adverse reactions [1]. | | Strong
CYP3A4 Inducers (e.g., Rifampin, Carbamazepine) | Induction of repotrectinib metabolism [1]. |
Decreased repotrectinib exposure, reducing efficacy [1]. Avoid concomitant use. The interaction is
expected to be significant based on the metabolic pathway [2]. | | Grapefruit / Seville Oranges | Inhibition
of intestinal CYP3A4 [3] [1]. | Increased repotrectinib exposure and risk of adverse reactions [1]. | Aveoid

consumption during treatment [3] [1]. |

Experimental Protocols for Interaction Assessment

Protocol 1: Clinical Drug Interaction Study with Itraconazole

This protocol assesses the impact of a strong CYP3A4 inhibitor on repotrectinib pharmacokinetics (PK) [4]
[1].

¢ Objective: To evaluate the effect of multiple-dose itraconazole on the single-dose PK of
repotrectinib.
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e Design: Open-label, fixed-sequence, two-period study in healthy subjects.
¢ Subjects: Healthy adult volunteers (n=16-20).
e Treatment:
o Period 1: Single oral dose of repotrectinib 40 mg on Day 1.
o Washout Period.
o Period 2: Oral itraconazole 200 mg once daily from Days 1 to 11, with a single oral dose of
repotrectinib 40 mg co-administered on Day 5.
¢ PK Sample Collection: Serial blood samples over 14 days post-repotrectinib dosing in each period.
¢ Endpoints:
o Primary: Geometric mean ratio (GMR) of repotrectinib AUC~0-inf~ and C~max~ (Period 2 /
Period 1).

Protocol 2: In Vitro Assessment of Repotrectinib as a CYP
Enzyme Inhibitor

This protocol determines repotrectinib's potential to cause perpetrator interactions [4].

¢ Objective: To investigate the inhibitory effect of repotrectinib on major CYP enzymes (CYP3A4,
2C9, 2C19, 2D6, 1A2) in human liver microsomes.
e Materials: Human liver microsomes, NADPH, repotrectinib, selective probe substrates, LC-MS/MS.
e Procedure:
o Incubation: Mix microsomes with repotrectinib (over a range of concentrations) and a probe
substrate.
o Reaction: Initiate reaction with NADPH.
o Termination & Analysis: Stop reaction at timed intervals and quantify metabolite formation
using LC-MS/MS.
e Data Analysis: Calculate IC~50~ values. An IC~50~ <1 puM suggests a high potential for clinical
interaction.

Clinical Dosing and Toxicity Management

The standard dosing regimen for repotrectinib includes a 14-day lead-in period to mitigate neurological

toxicity [5].

e Cycle 1 (Days 1-14): 160 mg orally once daily.
e Cycle 1 (Day 15+) and Subsequent Cycles: If tolerated, escalate to 160 mg orally twice daily.
Continue until disease progression or unacceptable toxicity [5].
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The table below outlines dose modification guidelines for managing adverse reactions (AR) based on clinical

trial protocols [5].

Dose Modification

Adverse Reaction Grade Action .
upon Resumption
Any AR Intolerable Withhold until < Consider resuming at
Grade 2 Grade 1/baseline. next lower dose level
[5].
Any AR Grade 3 Withhold until < Resume at next lower
Grade 1/baseline. dose level [5].
Any AR Grade 4 Permanently -
discontinue [5].
Interstitial Lung Disease Any grade Permanently -
(ILD)/IPneumonitis discontinue [5].
Hepatotoxicity (ALT/AST >3x - Permanently -
ULN with bilirubin >1.5x ULN) discontinue [5].
Creatine Kinase (CK) Elevation = >5x ULN Withhold until Resume at same dose
recovery to <2.5x [5].
ULN.
CNS Effects (e.g., cognitive Intolerable Withhold until < Resume at next lower
impairment, ataxia) Grade 2 or Grade 1/baseline. dose level [5].
Grade 3

Recommended Dose Levels

Once Daily

Twice Daily

Visualizing Key Pathways and Workflows

Starting Dose

160 mg

160 mg

First Reduction

120 mg

120 mg

Second Reduction

80 mg

80 mg
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The following diagrams, generated using Graphviz DOT language, illustrate the primary metabolic pathway

of repotrectinib and a workflow for clinical interaction management.

Repotrectinib Metabolic Pathway
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Drug Interaction Management Workflow

Assess Concomitant Medication

Is it a strong/moderate
CYP3A4 inhibitor?

Is it a strong CYP3A4 inducer?

AVOID if possible.

If not, monitor for

toxicity & consider
dose hold.

AVOID combination. Proceed with standard
Risk of reduced efficacy. monitoring.
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Conclusion

Repotrectinib is a valuable therapeutic option for patients with advanced ROS1-positive NSCLC and NTRK
fusion-positive solid tumors. Its complex interaction profile necessitates rigorous pre-treatment screening
and continuous monitoring. Adherence to evidence-based management protocols, including dose
modification schedules and avoidance of concomitant interacting agents, is essential to maximize therapeutic

efficacy while minimizing the risk of severe adverse events.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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